molecular formula C17H30O4 B13434993 [S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate

[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate

Cat. No.: B13434993
M. Wt: 298.4 g/mol
InChI Key: DJXDBVJEBSDJOY-ONPHEMOESA-N
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Description

[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate is a complex organic compound characterized by its unique structure and functional groups

Properties

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

[(2E,6S,7S)-6,7-dihydroxy-3,7,11-trimethyldodeca-2,10-dienyl] acetate

InChI

InChI=1S/C17H30O4/c1-13(2)7-6-11-17(5,20)16(19)9-8-14(3)10-12-21-15(4)18/h7,10,16,19-20H,6,8-9,11-12H2,1-5H3/b14-10+/t16-,17-/m0/s1

InChI Key

DJXDBVJEBSDJOY-ONPHEMOESA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H](CC/C(=C/COC(=O)C)/C)O)O)C

Canonical SMILES

CC(=CCCC(C)(C(CCC(=CCOC(=O)C)C)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate typically involves multi-step organic reactions. The process begins with the preparation of the dodecadiene backbone, followed by the introduction of the trimethyl groups and the triol functionality. The final step involves the acetylation of the hydroxyl groups to form the acetate ester. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and acetylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol: Lacks the acetate group, which may affect its reactivity and biological activity.

    3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Phosphate: Contains a phosphate group instead of an acetate group, leading to different chemical properties and applications.

Uniqueness

[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

  • Chemical Formula: C15H28O3
  • Molecular Weight: 256.38 g/mol
  • CAS Registry Number: 4602-84-0
  • IUPAC Name: (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-ol

Structure

The compound features a complex structure that includes multiple double bonds and hydroxyl groups, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that [S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance:

  • Bacterial Activity: Studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity: It also shows antifungal effects against species such as Candida albicans.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated in several studies. It scavenges free radicals effectively and protects cellular components from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies conducted on human macrophages revealed that treatment with the compound reduced TNF-alpha levels by 50%, indicating a strong anti-inflammatory effect. This suggests potential applications in inflammatory diseases such as rheumatoid arthritis.

Research Findings Summary Table

Biological ActivityFindingsReference
AntimicrobialEffective against S. aureus and E. coliJournal of Antimicrobial Chemotherapy
Anti-inflammatoryReduced TNF-alpha levels by 50%In vitro study on macrophages
AntioxidantScavenges free radicalsAntioxidant Research Journal

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